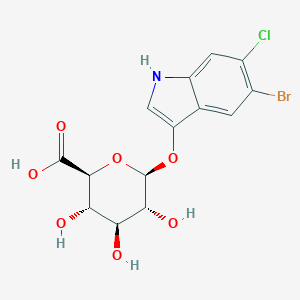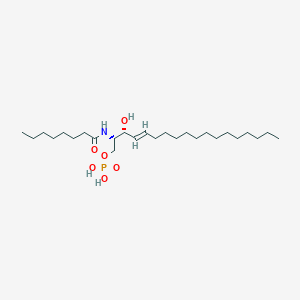![molecular formula C23H30N2O2 B116023 [3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate CAS No. 149848-06-6](/img/structure/B116023.png)
[3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate, also known as BPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BPP belongs to the family of piperazine derivatives and is known to exhibit various biochemical and physiological effects.
作用机制
The exact mechanism of action of [3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate is not fully understood. However, it is believed that [3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate exerts its effects by modulating the levels of various neurotransmitters such as serotonin and dopamine. [3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate has also been shown to interact with various receptors such as 5-HT1A and D2 receptors.
生化和生理效应
[3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate has been shown to exhibit various biochemical and physiological effects. In animal studies, [3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate has been shown to reduce anxiety and depression-like behaviors. [3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In cancer cells, [3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate has been shown to induce apoptosis and inhibit cell proliferation.
实验室实验的优点和局限性
[3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity yield. [3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate is also stable under various conditions and can be stored for long periods of time. However, [3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate has some limitations for lab experiments. It is not water-soluble, which limits its use in aqueous solutions. [3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate is also relatively expensive compared to other compounds.
未来方向
There are several future directions for the research on [3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate. One of the areas of interest is the development of [3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate derivatives with improved pharmacological properties. Another area of interest is the study of [3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate in combination with other compounds for its potential synergistic effects. The development of novel drug delivery systems for [3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate is also an area of interest. Additionally, the study of [3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate in clinical trials for its potential therapeutic applications is an important future direction.
Conclusion:
In conclusion, [3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. [3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate has been extensively studied for its potential applications in psychiatry, neurology, and oncology. The synthesis of [3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate involves the reaction of 1-phenyl-1-propanol with benzylpiperazine in the presence of a catalyst such as sulfuric acid. [3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate has several advantages for lab experiments, including its ease of synthesis and stability. However, it also has some limitations, including its water-insolubility and cost. There are several future directions for the research on [3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate, including the development of [3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate derivatives with improved pharmacological properties and the study of [3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate in clinical trials.
合成方法
The synthesis of [3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate involves the reaction of 1-phenyl-1-propanol with benzylpiperazine in the presence of a catalyst such as sulfuric acid. The resulting intermediate is then converted into [3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate by reacting it with propanoic anhydride. The purity and yield of [3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate can be improved by using various purification techniques such as recrystallization and column chromatography.
科学研究应用
[3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate has been extensively studied for its potential therapeutic applications in various fields such as psychiatry, neurology, and oncology. In psychiatry, [3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate has been shown to exhibit anxiolytic and antidepressant effects by modulating the levels of neurotransmitters such as serotonin and dopamine. In neurology, [3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate has been studied for its potential neuroprotective effects in various neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In oncology, [3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells.
属性
CAS 编号 |
149848-06-6 |
|---|---|
产品名称 |
[3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate |
分子式 |
C23H30N2O2 |
分子量 |
366.5 g/mol |
IUPAC 名称 |
[3-(4-benzylpiperazin-1-yl)-1-phenylpropyl] propanoate |
InChI |
InChI=1S/C23H30N2O2/c1-2-23(26)27-22(21-11-7-4-8-12-21)13-14-24-15-17-25(18-16-24)19-20-9-5-3-6-10-20/h3-12,22H,2,13-19H2,1H3 |
InChI 键 |
ODKAMRRMPFSOHW-UHFFFAOYSA-N |
SMILES |
CCC(=O)OC(CCN1CCN(CC1)CC2=CC=CC=C2)C3=CC=CC=C3 |
规范 SMILES |
CCC(=O)OC(CCN1CCN(CC1)CC2=CC=CC=C2)C3=CC=CC=C3 |
同义词 |
[3-(4-benzylpiperazin-1-yl)-1-phenyl-propyl] propanoate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



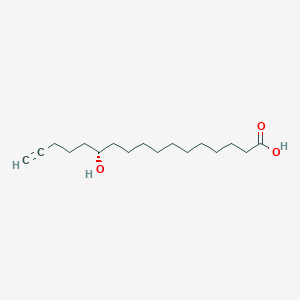
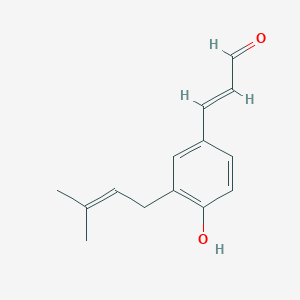
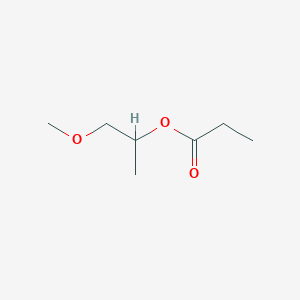
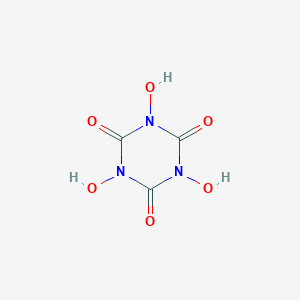
![N-[(Z)-pyrrol-2-ylidenemethyl]pyrimidin-2-amine](/img/structure/B115945.png)
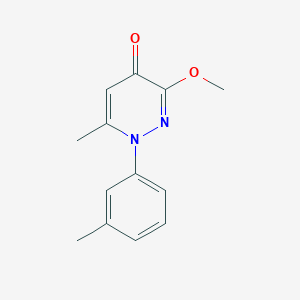
![(Z)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic acid](/img/structure/B115948.png)
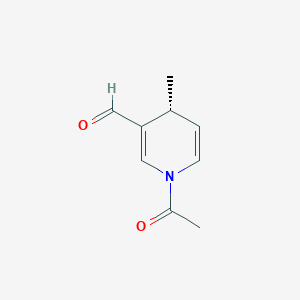
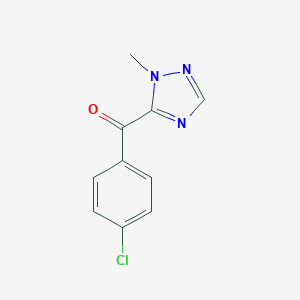
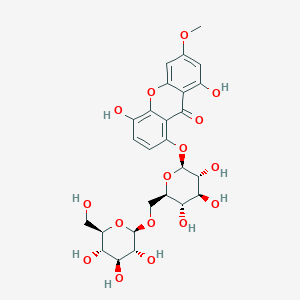
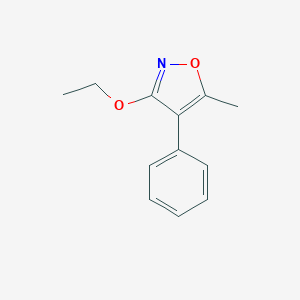
![N-(2,5-diamino-4-oxo-1H-pyrimidin-6-yl)-N-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]formamide](/img/structure/B115959.png)
